3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride
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Overview
Description
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a cyclobutane ring substituted with an aminomethyl group and a bromophenyl group, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and a suitable amine source.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often requiring catalysts to facilitate the cyclization process.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the bromophenyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Amines and alcohols are common reduction products.
Substitution Products: Halogenated and alkylated derivatives are typical substitution products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can act as a nucleophile, while the bromophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: Similar in structure but lacks the bromophenyl group.
2-Bromophenylcyclobutanone: Similar but lacks the aminomethyl group.
3-(Aminomethyl)benzene: Similar aromatic structure but different ring system.
Uniqueness: The combination of the aminomethyl and bromophenyl groups in the cyclobutane ring makes this compound unique, providing distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO.ClH/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11;/h1-4H,5-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPYHFFKBQRSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CN)C2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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